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Introduction to Berberine Transdermal Delivery

Berberine is a natural isoquinoline alkaloid found in various plants including Berberis vulgaris, Coptis spp., and

Hydrastis canadensis that exhibits diverse pharmacological activities such as antioxidant, anti-inflammatory,

antimicrobial, antitumor, hypolipidemic, and hypoglycemic effects. [1] [2] Despite its broad therapeutic potential,

oral administration of berberine faces significant challenges due to its poor bioavailability, substantial first-pass

hepatic metabolism, and gastrointestinal side effects at higher doses required to achieve therapeutic effects. [3]

[4] These limitations have stimulated research into alternative delivery routes, particularly transdermal delivery

systems that can bypass hepatic metabolism and gastrointestinal degradation while providing sustained release.

Transdermal delivery represents a promising alternative for berberine administration, offering several advantages

including avoidance of first-pass metabolism, reduced gastrointestinal side effects, sustained drug release,

and improved patient compliance. [5] [6] Recent advances in formulation strategies have enabled the

development of various sophisticated berberine transdermal delivery systems with enhanced skin permeation and

retention characteristics. These innovative systems include nanocarriers such as transethosomes and

transferosomes, as well as hydrogel-based formulations that improve berberine stability, skin permeability, and

therapeutic efficacy. This document provides comprehensive application notes and detailed experimental protocols

for developing and evaluating advanced berberine transdermal delivery systems for research and development

applications.

Formulation Strategies and Quantitative Comparisons
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Advanced Nanocarrier Systems for Berberine Delivery

Table 1: Composition and characteristics of berberine-loaded nanocarrier systems

Formulation Type Composition
Particle
Size
(nm)

Entrapment
Efficiency
(%)

Drug Release
Profile

Permeation
Parameters

Transethosomes
[4]

Phospholipids,
ethanol, edge

activators

165.70 ±
NA

79.60 ± 4.07 94.35% in 24h
(ex vivo)

Significantly
enhanced

compared to
conventional

gel

Transferosomes
[7]

Phosphatidylcholine,

sodium deoxycholate

110.90 ±

2.8

89.50 ± 1.5

(BBR), 91.23
± 1.8

(Diacerein)

82.09% (BBR)

& 85.02%
(Diacerein) in

24h

Flux: 0.0224 µg

cm⁻² h⁻¹
(BBR), 0.0462

µg cm⁻² h⁻¹
(Diacerein)

Dihydroberberine
TD [3]

DelivraSR base
cream

NA NA Significantly
higher

bioavailability
vs oral

AUC ranking:
DHB TD > BBR

TD >> BBR PO

Nanocarrier systems have demonstrated remarkable success in enhancing the transdermal delivery of berberine.

Transethosomes, which are ethanolic nanocarriers specifically designed for dermal or transdermal delivery, show

enhanced permeation capabilities due to their flexibility and interaction with skin lipids. [4] The optimization of

these systems using Box-Behnken experimental design has proven effective in achieving optimal formulation

parameters, with studies demonstrating particle sizes around 165.70 nm and entrapment efficiency of

approximately 79.60%. [4] Transferosomes, characterized by their ultraflexible membrane structure, can deform

and pass through skin pores smaller than their diameter, resulting in significantly improved skin permeation. [7]

These systems have demonstrated excellent entrapment efficiency exceeding 89% for berberine and can be

optimized using a three-factor, three-level Box-Behnken design evaluating the effects of phosphatidylcholine

amount, edge activator concentration, and sonication cycles. [7]

The conversion of these nanocarriers into gel formulations further enhances their applicability by providing easier

handling and application while maintaining the permeation enhancement characteristics. The berberine-loaded
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transethosomal gel showed appropriate spreadability, extrudability, and pH compatibility with skin, making it a

promising carrier for transdermal delivery. [4] Additionally, the incorporation of penetration enhancers such as

benzalkonium chloride and Tween 80 has been shown to significantly increase the percutaneous absorption of

berberine by altering the skin barrier function. [8]

Hydrogel-Based Delivery Systems

Table 2: Hydrogel formulations for berberine transdermal delivery

Formulation
Polymer
Base

Crosslinking
Agent

Drug
Loading
Method

Swelling
Capacity

Release
Profile

Key
Characteristics

Polysaccharide
Hydrogel [6]

CMCNa,

HEC,
ADP

Ga³⁺ ions Direct

incorporation

112 ± 4

g/g (HG),
102 ± 4

g/g
(HGsx)

137 ± 6

µg/cm² (24h,
HG-BERB)

Biodegradable,

eco-friendly,
cytocompatible

Bentonite-
Composite
Hydrogel [6]

CMCNa,
HEC,

ADP

Ga³⁺ ions Bentonite-
berberine

composite

115 ± 3
g/g (HG-

BENT-
BERB)

Reduced
permeation

vs direct
incorporation

Sustained
release,

improved
stability

Chitosan
Hydrogel [8]

Chitosan Lactic
acid/EDTA

Direct
incorporation

Viscosity
dependent

on lactic
acid/EDTA

Release rate
inversely

proportional
to viscosity

Enhanced
retention,

tunable
properties

Hydrogel-based systems represent another promising approach for berberine transdermal delivery, particularly for

localized therapy. These systems offer several advantages including high water content, excellent

biocompatibility, and customizable mechanical properties. [6] Innovative eco-friendly hydrogel films based on

polysaccharide blends (carboxymethyl cellulose, hydroxyethyl cellulose, and acetylated distarch phosphate)

crosslinked with gallium ions have been developed specifically for berberine delivery. [6] These systems

demonstrate exceptional swelling capacities exceeding 100 g/g, creating a moist environment conducive for

wound healing applications while providing sustained berberine release over 24 hours.
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The method of drug incorporation significantly influences the performance of hydrogel systems. Direct

incorporation of berberine into the hydrogel matrix resulted in permeation of 137 ± 6 µg/cm² over 24 hours, while

the use of a bentonite-berberine composite provided a more sustained release profile due to the intercalation of

berberine within the clay layers. [6] This intercalation was confirmed by X-ray diffraction analysis, which showed

an increase in the interlayer distance from 1.26 nm to 1.64 nm, indicating successful incorporation of berberine

molecules between the clay layers. Chitosan-based hydrogels have also been investigated for berberine delivery,

with studies demonstrating that the viscosity can be modulated by the addition of lactic acid or EDTA,

subsequently affecting the drug release rate. [8]

Experimental Protocols

Protocol 1: Preparation of Berberine-Loaded Transethosomes

Objective: To prepare and characterize optimized berberine-loaded transethosomes for enhanced transdermal

delivery. [4]

Materials:

Berberine chloride
Phospholipids (soy phosphatidylcholine)

Ethanol
Edge activators (polysorbate 20, spans)

Chloroform
Phosphate buffer saline (PBS, pH 7.4)

Equipment:

Rotary evaporator
Probe sonicator

Dynamic light scattering (DLS) instrument
Dialysis membranes

Franz diffusion cells
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Start Transethosome Preparation

Dissolve phospholipids and berberine
in organic solvent mixture

Add edge activators
and ethanol

Rotary evaporate to form
thin lipid film

Hydrate with PBS pH 7.4
with gentle rotation

Probe sonicate for
size reduction

Characterize for size, PDI,
and entrapment efficiency

Final Transethosomal
Formulation

Click to download full resolution via product page

Procedure:

Formulation Optimization: Utilize a three-level, three-factorial Box-Behnken design to optimize the

formulation variables including lipid concentration, ethanol percentage, and edge activator concentration.
Thin Film Hydration Method:
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Dissolve phospholipids (150-200 mg) and berberine (10-20 mg) in a chloroform:methanol (2:1 v/v)

mixture in a round-bottom flask.
Add edge activator (5-10% w/w of total lipid) and ethanol (15-30% v/v) to the mixture.

Remove organic solvents using a rotary evaporator at 40°C under reduced pressure (200-250 mbar)
until a thin lipid film forms.

Hydrate the lipid film with phosphate buffer saline (PBS, pH 7.4) at 60°C for 30 minutes with gentle
rotation.

Subject the formed multilamellar vesicles to probe sonication at 4°C for 5-10 minutes (5-second
pulses with 2-second rest intervals) to reduce particle size.

Characterization:
Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.

Assess entrapment efficiency by ultracentrifugation at 15,000 rpm for 60 minutes at 4°C, followed by
quantification of free berberine in the supernatant using HPLC at λmax 263 nm.

Calculate entrapment efficiency using the formula: [EE% = \frac{Total,Drug - Free,Drug}{Total,Drug}
\times 100]

Evaluate surface morphology using transmission electron microscopy after negative staining with
phosphotungstic acid.

Protocol 2: Incorporation into Gel System and Evaluation

Objective: To incorporate optimized transethosomes into a gel base and evaluate physicochemical properties. [4]

Materials:

Carbopol 934

Triethanolamine
Propylene glycol

Methylparaben
Purified water

Procedure:

Gel Preparation:
Disperse Carbopol 934 (1% w/w) in purified water with continuous stirring at 800-1000 rpm for 2

hours.
Allow the dispersion to stand overnight for complete hydration.

Neutralize with triethanolamine (approximately 0.5% w/w) to achieve pH 5.5-6.0.
Incorporate the transethosomal suspension (equivalent to 1% w/w berberine) into the gel base with

gentle stirring.
Add propylene glycol (5% w/w) as humectant and methylparaben (0.03% w/w) as preservative.

Evaluation Parameters:
Physical Characterization: Assess appearance, color, and homogeneity.
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pH Measurement: Determine using digital pH meter after calibration (target: 5.5-6.0).

Spreadability: Evaluate using parallel plate method - place 0.5 g gel between two glass slides, apply
500 g weight for 5 minutes, and measure the diameter of spread.

Extrudability: Determine by pressing gel from collapsible tube and assessing the ease of extrusion.
Drug Content: Digest 1 g gel in suitable solvent, filter, and analyze by HPLC.

Rheological Properties: Assess viscosity using rotational viscometer at different shear rates.

Protocol 3: In Vitro Release and Skin Permeation Studies

Objective: To evaluate the release and permeation characteristics of berberine formulations. [4] [6]

Materials:

Franz diffusion cells
Synthetic membrane (Strat-M) or excised skin

Receptor medium (PBS with 20% ethanol)
HPLC system
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Start Permeation Study

Prepare Franz diffusion cells
and membrane

Apply formulation
to donor compartment

Collect samples from
receptor compartment at time intervals

Analyze samples
using HPLC or LC-MS/MS

Calculate permeation parameters
(flux, permeability coefficient)

Assess skin retention
by extracting from skin tissue

Complete Permeation Profile

Click to download full resolution via product page

Procedure:

In Vitro Release Study:
Utilize Franz diffusion cells with effective diffusion area of 1-2 cm² and receptor volume of 10-15 mL.
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Place synthetic membrane (Strat-M) or excised skin (porcine/rat) between donor and receptor

compartments.
Apply berberine formulation (0.5-1.0 g equivalent to 1% w/w berberine) to the donor compartment.

Maintain receptor medium (PBS with 20% ethanol) at 37°C ± 0.5°C with continuous magnetic stirring
at 300 rpm.

Withdraw samples (0.5 mL) from receptor compartment at predetermined time intervals (0.5, 1, 2, 4,
6, 8, 12, 24 h) and replace with fresh pre-warmed medium.

Analyze samples using validated HPLC or LC-MS/MS method.
Data Analysis:

Calculate cumulative amount of berberine permeated per unit area using the formula: [Q_n = C_n
\times V + \sum_{i=1}^{n-1} C_i \times V_i] where Qn is cumulative amount permeated at time n, Cn

is concentration at nth sample, V is receptor volume, and Vi is volume of ith sample.
Determine steady-state flux (Jss) from the slope of the linear portion of the cumulative amount

permeated versus time plot.
Calculate permeability coefficient (Kp) using the formula: [K_p = \frac{Jss}{C_d}] where Cd is donor

concentration.
Assess skin retention by extracting berberine from skin tissue after 24h study using suitable solvent

and quantification.

Analytical Methodologies

LC-MS/MS Protocol for Berberine Quantification

Objective: To provide a sensitive and validated LC-MS/MS method for simultaneous quantification of berberine

and its metabolites in biological samples. [3]

Materials and Equipment:

AB Sciex 5500 Qtrap mass spectrometer with Turbo V source
Agilent 1260 HPLC system

C18 HPLC column (Zorbax eclipse XDB - 4.6×150 mm, 5 μm)
Berberine standard, d6-berberine internal standard

Methanol, water, formic acid (HPLC grade)

Chromatographic Conditions:

Mobile Phase:

A: 0.4% (v/v) formic acid in water
B: 0.2% (v/v) formic acid in methanol

Gradient Program:
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0-6 min: 45% A (isocratic)

6-9 min: Linear gradient to 100% B
9-13 min: 100% B

13-18 min: Re-equilibration to 45% A
Flow Rate: 0.75 mL/min

Injection Volume: 10 μL
Column Temperature: 40°C

Autosampler Temperature: 20°C

Mass Spectrometer Conditions:

Ionization Mode: Electrospray ionization (ESI) positive mode

Ion Source Temperature: 600°C
Ion Spray Voltage: 5500 V

Nebulizer Gas (GS1): 50 psi
Heater Gas (GS2): 50 psi

Curtain Gas: 10 psi
Multiple Reaction Monitoring (MRM) Transitions:

Berberine: 336.08 → 292.1 (Collision Energy: 45 eV)
d6-Berberine: 342.2 → 306.05 (Collision Energy: 45 eV)

Demethylene berberine glucuronide (DBG): 500.1 → 324.1 (Collision Energy: 45 eV)

Sample Preparation:

Serum Samples: Add 5 μL of working internal standard solution to 95 μL of rat serum.

Protein Precipitation: Add 300 μL of acetonitrile, vortex for 1 minute, and centrifuge at 14,000 rpm for 10
minutes.

Analysis: Inject supernatant into LC-MS/MS system.

Validation Parameters:

Linearity: 1-500 ng/mL (r² > 0.99)

Accuracy: 85-115%
Precision: Intra-day and inter-day CV < 15%

Recovery: >80% for berberine

Therapeutic Applications and Mechanism of Action

Skin-Specific Therapeutic Applications

Table 3: Therapeutic applications of transdermal berberine delivery systems
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Application Formulation Type Key Findings Mechanism of Action

Psoriasis
Management [7]

Transferosomes
(with diacerein)

Reduced TNF-α, IFN-γ, IL-12,
IL-23; downregulated

inflammatory cytokines

Inhibition of JAK-STAT3
signaling pathway;

immunomodulation

Radiation-
Induced Skin
Injury [9]

Not specified

(theoretical
potential)

Identified as potential

therapeutic through molecular
docking; targets TGFBR2

Regulation of apoptosis in

fibroblasts; modulation of TGF-
β signaling

Wound Healing
[6]

Polysaccharide
hydrogel films

Enhanced healing through
moist environment;

antimicrobial activity

Antioxidant and anti-
inflammatory effects;

antimicrobial action

Anti-
inflammatory
Effects [1] [7]

Various transdermal

systems

Inhibition of pro-inflammatory

cytokines (IL-6, TNF-α)

NF-κB pathway inhibition;

suppression of cytokine
production

Berberine transdermal delivery systems show significant potential for various dermatological conditions. For

psoriasis management, combined berberine and diacerein transferosomes have demonstrated excellent results by

downregulating key pro-inflammatory cytokines including TNF-α, IFN-γ, IL-12, and IL-23. [7] The formulation

exhibited significant antioxidant activity (38.36%) and provided sustained release over 24 hours, making it suitable

for chronic management of psoriatic conditions. The transferosomes showed good skin permeation with flux

values of 0.0224 μg cm⁻² h⁻¹ for berberine and 0.0462 μg cm⁻² h⁻¹ for diacerein, indicating effective skin

penetration.

For radiation-induced skin injury, recent multi-omics profiling studies have identified berberine as a potential

therapeutic compound through its interaction with TGFBR2, a key regulator in fibroblast apoptosis and skin repair

processes. [9] Molecular docking studies suggest that berberine can modulate the TGF-β signaling pathway, which

plays a crucial role in radiation-induced skin damage and repair mechanisms. The antioxidant potential of

berberine contributes to its protective effects against radiation-induced oxidative stress in skin tissues.

In wound healing applications, berberine-loaded hydrogel films create a moist environment that enhances the

healing process while providing antimicrobial protection. [6] The eco-friendly polysaccharide-based hydrogels

crosslinked with gallium ions offer additional antibacterial benefits alongside berberine's inherent antimicrobial

properties, making them suitable for infected wound management. The swelling capacity of these hydrogels

(approximately 112 ± 4 g/g for HG and 102 ± 4 g/g for HGsx) helps maintain optimal moisture levels at the wound

site, facilitating autolytic debridement and epithelialization.
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Systemic Delivery via Transdermal Route

Beyond dermatological applications, transdermal berberine delivery shows promise for systemic effects,

particularly for metabolic disorders. Comparative pharmacokinetic studies in Sprague-Dawley rats have

demonstrated significantly higher bioavailability of transdermal dihydroberberine (DHB) compared to oral

berberine, with AUC0-8 ranking as DHB TD > BBR TD >> BBR PO. [3] This enhanced bioavailability is

particularly relevant for conditions requiring chronic berberine administration such as dyslipidemia,

hypercholesterolemia, and diabetes, where conventional oral dosing is limited by poor bioavailability and

gastrointestinal side effects.

The transdermal route also offers advantages for combination therapies with other drugs, such as statins, which

are commonly used in dyslipidemia management. Studies have shown that increased circulating berberine from

transdermal administration had no significant effect on simvastatin metabolism, as evidenced by consistent

CYP3A4 expression across treatment groups and no observed change in simvastatin bioavailability. [3] This

suggests that transdermal berberine could be safely combined with conventional medications without significant

drug-drug interactions mediated by metabolic enzymes.

Regulatory Considerations and Stability Assessment

Stability Protocols:

Storage Conditions: Evaluate formulations under accelerated stability conditions (40°C ± 2°C / 75% RH ±
5% RH) and long-term conditions (25°C ± 2°C / 60% RH ± 5% RH) for up to 3 months. [7]

Parameters: Monitor physical appearance, pH, drug content, entrapment efficiency, particle size, and in
vitro release characteristics at predetermined intervals (0, 1, 2, 3 months).

Compatability: Assess container closure systems and extractables for regulatory compliance.

Safety Assessment:

Skin Irritation Studies: Conduct in appropriate animal models (e.g., BALB/c mice) following OECD

guidelines. [7]
Histopathological Examination: Evaluate skin structure and morphology after treatment to assess any

structural changes or irritation.
Biocompatibility Testing: Perform in vitro cytocompatibility studies using relevant cell lines (e.g.,

fibroblasts, keratinocytes) to ensure formulation safety. [6]

Quality Control:
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Specifications: Establish acceptance criteria for critical quality attributes including particle size (PDI < 0.3),

entrapment efficiency (>75%), drug content (90-110%), pH (5.0-6.5), and rheological properties.
Sterility Testing: For products intended for broken skin, assess microbial limits and consider sterilization

methods where appropriate.

Conclusion

Transdermal delivery systems for berberine represent a promising approach to overcome the limitations associated

with oral administration, particularly poor bioavailability and gastrointestinal side effects. Advanced nanocarrier

systems including transethosomes and transferosomes, as well as hydrogel-based formulations, have demonstrated

significant improvements in skin permeation and retention of berberine. The comprehensive protocols provided in

this document cover the key aspects of formulation development, characterization, and evaluation, enabling

researchers to develop effective berberine transdermal delivery systems for various therapeutic applications. Future

perspectives include further clinical validation of these systems and exploration of combination therapies for

enhanced therapeutic outcomes.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative Research
Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 14 / 14 Tech Support

https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1666549/full
https://www.smolecule.com/products/b589943#berberine-transdermal-delivery-system
https://www.smolecule.com/products/b589943#berberine-transdermal-delivery-system
https://www.smolecule.com/products/b589943#berberine-transdermal-delivery-system
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s589943?utm_src=pdf-bulk
https://www.smolecule.com/products/s589943?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

